(5-Bromo-4-methylthiophen-2-yl)methanol
Description
(5-Bromo-4-methylthiophen-2-yl)methanol is a thiophene derivative with substituents at positions 2, 4, and 5 of the heterocyclic ring. Its molecular formula is C$6$H$7$BrO$_2$S, with a molecular weight of 223.1 g/mol . The compound’s hydroxyl group enhances solubility in polar solvents, while the bromine and methyl groups influence electronic properties and steric effects, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H7BrOS |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
(5-bromo-4-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C6H7BrOS/c1-4-2-5(3-8)9-6(4)7/h2,8H,3H2,1H3 |
InChI Key |
JKASLWMMLFLTRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)CO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between (5-Bromo-4-methylthiophen-2-yl)methanol and related thiophene derivatives:
Key Observations:
- Hydroxyl vs. Ketone Groups: The hydroxyl group in this compound increases hydrophilicity compared to the ketone in 1-(5-Bromo-4-methylthiophen-2-yl)ethanone, enhancing its solubility in polar solvents like ethanol and water .
- Benzothiophene vs. Thiophene : The benzo[b]thiophene derivative (C$9$H$7$BrOS) has a fused aromatic ring, which extends conjugation and may improve binding affinity in biological systems compared to the simpler thiophene analog .
- Boronic Ester Utility: The boronic ester derivative (C${11}$H${16}$BBrO$_2$S) is tailored for cross-coupling reactions, a feature absent in the methanol derivative, highlighting the impact of functional groups on synthetic applications .
Antimicrobial Activity
Thiophene derivatives with bromo and methyl substituents, such as those in , exhibit antimicrobial properties. The hydroxyl group may improve membrane permeability, a critical factor in drug design .
Ligand Design in Materials Science
In , the pyridine-thiophene ligand 3-(5-Bromo-4-methylthiophen-2-yl)pyridine was synthesized via Suzuki coupling (38.4% yield) for use in perovskite solar cells. The methanol group in the target compound could similarly act as a hydrogen-bond donor, influencing crystallinity and charge transport in materials .
Cross-Coupling Reactivity
The boronic ester analog (C${11}$H${16}$BBrO$_2$S) demonstrates the utility of bromothiophenes in Suzuki reactions. Although this compound lacks a boronate group, its bromine atom enables further functionalization via Buchwald-Hartwig or Ullmann couplings .
Physicochemical Properties
| Property | This compound | 1-(5-Bromo-4-methylthiophen-2-yl)ethanone | 5-Bromobenzo[b]thiophene-2-methanol |
|---|---|---|---|
| Molecular Weight (g/mol) | 223.1 | 219.1 | 243.12 |
| Boiling Point (°C) | Not reported | 299 | Not reported |
| Solubility | High in polar solvents (e.g., ethanol) | Moderate (lipophilic due to ketone) | Low (hydrophobic benzothiophene) |
- The methanol derivative’s boiling point is expected to be lower than the ethanone analog (299°C) due to reduced molecular weight and hydrogen bonding .
- Benzo[b]thiophene derivatives exhibit lower solubility in water due to their extended aromatic systems, limiting their use in aqueous formulations .
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